(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, using a carbenoid reagent. Common reagents for cyclopropanation include diazo compounds and transition metal catalysts. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and the reactions are carried out at low temperatures to ensure stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(3,5-difluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
The unique positioning of the fluorine atoms on the phenyl ring in (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZJYHGCTGBDMR-POYBYMJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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